3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBRVHIYOCSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibits significant anticancer properties. Research indicates that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed potent activity against human breast cancer cells (MCF-7). The compound was found to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates .
Anti-inflammatory Properties
In addition to its anticancer effects, 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been investigated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Reduction of Inflammatory Markers
A study conducted on animal models of arthritis demonstrated that administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus.
Case Study: Antimicrobial Efficacy Against Resistant Strains
In vitro tests revealed that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential as a lead compound for developing new antimicrobial therapies.
Applications in Neuropharmacology
Emerging research suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Mechanisms
Preliminary studies indicate that 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can protect neuronal cells from oxidative stress-induced damage. The compound appears to enhance the expression of neurotrophic factors and reduce neuroinflammation.
Case Study: Neuroprotection in Animal Models
In a controlled study using rodent models of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls . This opens avenues for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one primarily involves the inhibition of kinase enzymes. This compound binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting signal transduction pathways that are crucial for cell growth and proliferation . The molecular targets include lymphocyte-specific kinase (Lck), which plays a key role in T-cell activation and immune response .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Another pyrazolopyrimidine derivative with similar biological activity.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A related compound with potent and selective brain-penetrant P2X7 receptor antagonist activity.
Uniqueness
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific structural features that allow it to selectively inhibit certain kinases, making it a valuable compound in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
Biological Activity
3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS No. 860610-78-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₁N₃O
- Molecular Weight : 213.24 g/mol
- Boiling Point : Approximately 486.4 °C (predicted)
- Density : 1.35 g/cm³ (predicted)
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities primarily through the inhibition of various enzymes and receptors. Specifically, 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Preliminary evaluations have shown micromolar IC₅₀ values against MAO-B, indicating significant inhibitory potential .
Biological Activities
The biological activities of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one include:
- Antiproliferative Effects :
- Anti-inflammatory Activity :
- Neurological Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Synthesis and Derivatives
The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the condensation of aminopyrazoles with various electrophilic partners. Recent advancements include microwave-assisted methods that enhance yield and reduce reaction times .
Q & A
Advanced Question
- Molecular Docking : Simulates binding to enzymes (e.g., thymidine kinase in ) or receptors (GABAA in ). Tools like AutoDock Vina assess binding affinity (ΔG values).
- Molecular Dynamics (MD) : Evaluates stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding).
- QSAR Models : Correlate substituent effects (e.g., nitro groups in ) with bioactivity using descriptors like Hammett constants.
Case Study :
A derivative with a 3-nitro group () showed enhanced antimicrobial activity due to increased electrophilicity, validated via MD simulations.
How do substituent patterns influence the compound’s reactivity and bioactivity?
Advanced Question
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) at the 3-position () increases electrophilicity, enhancing kinase inhibition.
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) at the 4-position () improves solubility but may reduce binding affinity.
- Hybrid Substituents : Trifluoromethyl (-CF₃) in enhances metabolic stability via steric hindrance.
Advanced Question
- Purification : Column chromatography is inefficient for gram-scale batches; switch to recrystallization (e.g., using DCM/hexane).
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aminopyrazole to diketone) to minimize dimerization.
- Regioselectivity : Control via pH adjustment (e.g., acetic acid for selective cyclization in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
